

"4-Bromo-6-chloro-1H-benzo[d]imidazole CAS number and supplier"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Bromo-6-chloro-1H-benzo[d]imidazole
Cat. No.:	B1472181
	Get Quote

An In-Depth Technical Guide to **4-Bromo-6-chloro-1H-benzo[d]imidazole**: Sourcing, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-6-chloro-1H-benzo[d]imidazole**, a halogenated benzimidazole derivative of significant interest to the chemical and pharmaceutical sciences. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are actively being explored for a range of therapeutic applications.^{[1][2]} This document details the physicochemical properties, sourcing, and synthesis of **4-Bromo-6-chloro-1H-benzo[d]imidazole**. Furthermore, it delves into its potential applications in drug discovery, particularly as a kinase inhibitor and an antimicrobial agent, drawing on data from structurally related compounds. Detailed experimental protocols and analytical methodologies are also provided to aid researchers in their work with this compound.

Introduction: The Significance of Substituted Benzimidazoles in Modern Drug Discovery

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.^[2] This structural motif is found in a variety of naturally occurring and synthetic molecules with a broad spectrum of biological activities. Its

structural similarity to purine nucleosides allows it to readily interact with various biopolymers, leading to a diverse range of pharmacological effects.[\[2\]](#)

The therapeutic potential of benzimidazole derivatives is vast, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[\[2\]](#)[\[3\]](#) The introduction of substituents onto the benzimidazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability. The presence of bromo and chloro substituents in **4-Bromo-6-chloro-1H-benzo[d]imidazole** suggests its potential as a valuable building block or active pharmaceutical ingredient in the development of novel therapeutics.

Physicochemical Properties of 4-Bromo-6-chloro-1H-benzo[d]imidazole

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of **4-Bromo-6-chloro-1H-benzo[d]imidazole**.

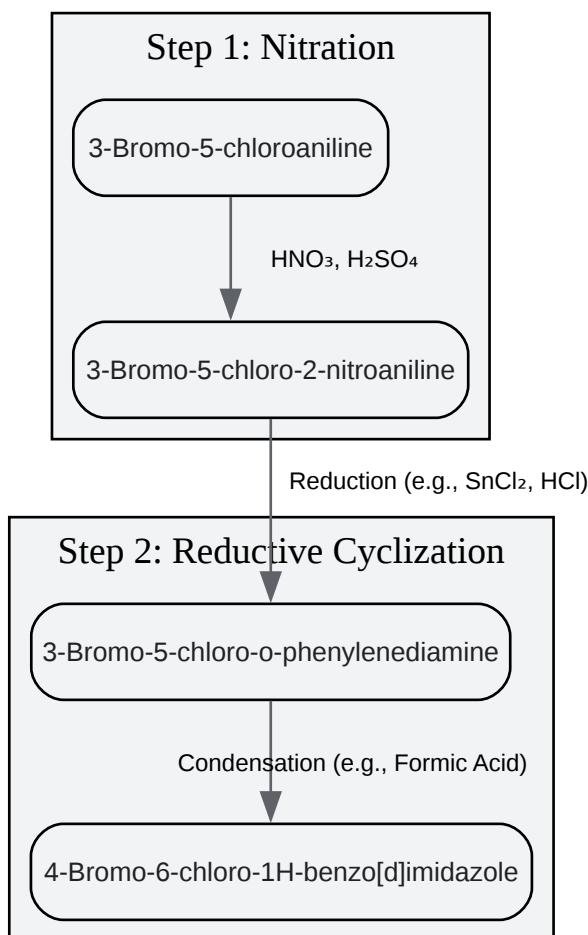
Property	Value	Source
CAS Number	1360934-00-4	[4]
Molecular Formula	C ₇ H ₄ BrClN ₂	[5]
Molecular Weight	231.48 g/mol	
Appearance	Solid (predicted)	
Purity	≥96% (as offered by some suppliers)	[5]
XLogP3	2.9 (for the isomeric 4-Bromo-6-chloro-1H-indazole)	[6]
Storage Temperature	2-8°C, under an inert atmosphere is recommended for long-term stability.	[7]

Sourcing and Procurement of 4-Bromo-6-chloro-1H-benzo[d]imidazole

The availability of high-quality starting materials is crucial for the success of any research program. **4-Bromo-6-chloro-1H-benzo[d]imidazole** can be sourced from a number of chemical suppliers. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's reliability in terms of batch-to-batch consistency and delivery times.

Below is a list of potential suppliers for **4-Bromo-6-chloro-1H-benzo[d]imidazole**:

Supplier	Purity	Notes
BLD Pharm	Not specified	Offers the related 4-Bromo-6-chloro-1H-benzo[d]imidazol-2-amine. [8]
BuyersGuideChem	Varies by supplier	A platform to connect with various suppliers. [9]
Autech Industry Co., Limited	≥96%	Provides basic product specifications. [5]
A&J Pharmtech Co., LTD.	Not specified	Lists the compound in their catalog.
Ambinter	Screening Compound	Available for screening purposes.
ChemScene	Not specified	Lists the compound in their catalog.
MolPort	Varies by supplier	A marketplace for chemical compounds.
Oakwood Products, Inc.	Not specified	Lists the compound in their catalog.
PharmaBlock	Not specified	A key supplier of building blocks for drug discovery.
Sigma-Aldrich	Varies by partner	Offers the related 4-Bromo-1H-benzimidazole. [10]
BLDpharm	Not specified	Offers the isomeric 6-Bromo-4-chloro-1H-benzo[d]imidazole.


Synthesis and Purification Strategies

While a specific, peer-reviewed synthesis protocol for **4-Bromo-6-chloro-1H-benzo[d]imidazole** is not readily available in the literature, a plausible synthetic route can be devised based on well-established methods for benzimidazole synthesis. The most common

approach involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid.[11][12]

Proposed Synthetic Workflow

The synthesis of **4-Bromo-6-chloro-1H-benzo[d]imidazole** can be envisioned as a two-step process starting from commercially available materials.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-6-chloro-1H-benzo[d]imidazole**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

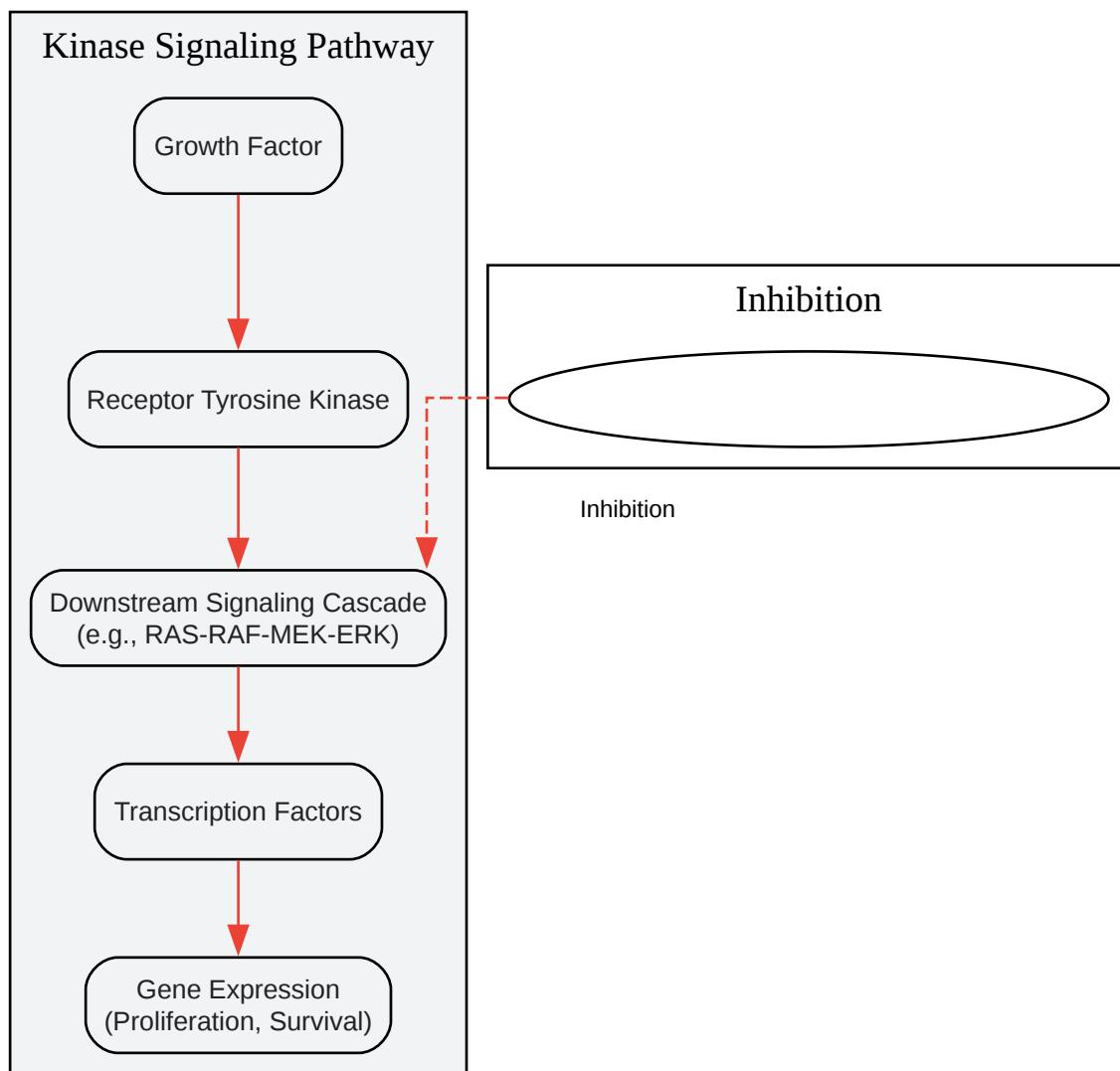
Step 1: Synthesis of 3-Bromo-5-chloro-2-nitroaniline

- To a stirred solution of 3-bromo-5-chloroaniline in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
- Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
- Filter the solid, wash with water, and dry to obtain crude 3-bromo-5-chloro-2-nitroaniline.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of **4-Bromo-6-chloro-1H-benzo[d]imidazole**

- To a solution of 3-bromo-5-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent (e.g., tin(II) chloride dihydrate in concentrated hydrochloric acid or catalytic hydrogenation with Pd/C).
- Heat the reaction mixture at reflux for several hours until the reduction to the diamine is complete (monitor by TLC).
- Cool the reaction mixture and neutralize with a base to precipitate the crude 3-bromo-5-chloro-o-phenylenediamine.
- Isolate the crude diamine and proceed to the next step without extensive purification.
- Reflux the crude diamine in formic acid for 4-6 hours.
- After the reaction is complete, cool the mixture and pour it into cold water.
- Neutralize with a base (e.g., ammonia solution) to precipitate the crude **4-Bromo-6-chloro-1H-benzo[d]imidazole**.
- Filter the solid, wash with water, and dry.

- Purify the crude product by column chromatography on silica gel or by recrystallization.


Applications in Research and Drug Development

The halogenated benzimidazole scaffold is a versatile pharmacophore with potential applications in various therapeutic areas. Based on the biological activities of structurally similar compounds, **4-Bromo-6-chloro-1H-benzo[d]imidazole** is a promising candidate for investigation as a kinase inhibitor and an antimicrobial agent.

Potential as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Several halogenated benzimidazoles have been identified as potent inhibitors of various kinases, including Casein Kinase 2 (CK2) and Pim-1 kinase.[13][14][15][16]

For instance, 4,5,6,7-tetrabromo-1H-benzimidazole (TBB) is a well-characterized, ATP-competitive inhibitor of CK2.[14] Given the structural similarity, it is plausible that **4-Bromo-6-chloro-1H-benzo[d]imidazole** could also exhibit inhibitory activity against CK2 or other kinases.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of a kinase signaling pathway by **4-Bromo-6-chloro-1H-benzo[d]imidazole**.

Potential as an Antimicrobial Agent

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.^{[1][2][17]} Their mechanism of action can vary, but some have been shown to inhibit microbial growth by interfering with essential cellular processes.

Studies on other substituted benzimidazoles have demonstrated potent activity against a range of bacteria and fungi, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Candida* species.^{[1][3]} The presence of halogen atoms on the benzimidazole ring has been shown to be important for the antimicrobial activity of some derivatives.^[1] Therefore, **4-Bromo-6-chloro-1H-benzo[d]imidazole** warrants investigation for its potential antibacterial and antifungal properties.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the kinase inhibitory activity of **4-Bromo-6-chloro-1H-benzo[d]imidazole**.

- Reagents and Materials:
 - Recombinant human kinase (e.g., CK2α)
 - Kinase substrate (e.g., a specific peptide)
 - ATP (Adenosine triphosphate)
 - **4-Bromo-6-chloro-1H-benzo[d]imidazole** (dissolved in DMSO)
 - Kinase assay buffer
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
 - 384-well microplates
- Procedure:
 - Prepare a serial dilution of **4-Bromo-6-chloro-1H-benzo[d]imidazole** in DMSO.
 - In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
 - Initiate the kinase reaction by adding ATP.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).
- Calculate the percent inhibition for each concentration of the test compound and determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Analytical Characterization

The identity and purity of **4-Bromo-6-chloro-1H-benzo[d]imidazole** should be confirmed using a combination of analytical techniques.

Technique	Expected Results
¹ H NMR	Aromatic protons in the region of 7.0-8.5 ppm. The N-H proton of the imidazole ring may appear as a broad singlet at a higher chemical shift.
¹³ C NMR	Aromatic carbons in the region of 100-150 ppm.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the molecular weight of the compound ($m/z = 231.48$ for the monoisotopic mass). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used.
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching (around $3300-3500\text{ cm}^{-1}$), C=N stretching (around $1600-1650\text{ cm}^{-1}$), and C-H aromatic stretching (around $3000-3100\text{ cm}^{-1}$).

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling **4-Bromo-6-chloro-1H-benzo[d]imidazole**. While specific toxicity data for this compound is not available, related halogenated aromatic compounds may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[10]

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration under an inert atmosphere is recommended.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

4-Bromo-6-chloro-1H-benzo[d]imidazole is a promising halogenated benzimidazole with significant potential for applications in drug discovery and development. Its structural features suggest that it may possess valuable biological activities, particularly as a kinase inhibitor and an antimicrobial agent. This technical guide has provided a comprehensive overview of its properties, sourcing, synthesis, and potential applications to facilitate further research into this interesting molecule. Future studies should focus on the development of a robust and scalable synthesis, a thorough evaluation of its biological activity against a panel of kinases and microbial strains, and an investigation into its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allbiopharm.com [allbiopharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Bromo-6-chloro-1H-indazole | C7H4BrCIN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]
- 8. 1388021-17-7|4-Bromo-6-chloro-1H-benzo[d]imidazol-2-amine|BLD Pharm [bldpharm.com]
- 9. 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 10. 4-Bromo-1H-benzimidazole | 83741-35-9 [sigmaaldrich.com]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 13. Antitumor activity of the protein kinase inhibitor 1-(β -D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-Bromo-6-chloro-1H-benzo[d]imidazole CAS number and supplier"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1472181#4-bromo-6-chloro-1h-benzo-d-imidazole-cas-number-and-supplier>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com